

An In-depth Toxicological Guide to 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichlorobenzaldehyde

Cat. No.: B042875

[Get Quote](#)

This technical guide provides a comprehensive overview of the toxicological data for **2,4-Dichlorobenzaldehyde**, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and toxicological databases.

Executive Summary

2,4-Dichlorobenzaldehyde is an organic compound that is classified as a corrosive substance, capable of causing severe skin burns and eye damage.^{[1][2][3]} While it exhibits moderate acute oral toxicity in animal studies, it is not classified as a skin sensitizer, germ cell mutagen, carcinogen, or reproductive toxicant based on available data.^[1] It is also recognized as being toxic to aquatic life with long-lasting effects.^{[2][4]} This guide summarizes the available quantitative toxicological data, details the experimental protocols for key toxicological assays, and provides visualizations for relevant workflows and concepts.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	874-42-0	[1]
Molecular Formula	C ₇ H ₄ Cl ₂ O	[4]
Molecular Weight	175.01 g/mol	[4]
Appearance	White to off-white crystalline solid	[5]
Boiling Point	233 °C (451 °F)	[5]
Melting Point	64 - 69 °C (147 - 156 °F)	[2]
Solubility	Insoluble in water	[5] [6]

Toxicological Data

The following tables summarize the available quantitative toxicological data for **2,4-Dichlorobenzaldehyde**.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	3470 mg/kg	[2] [4]

Ecotoxicity

Endpoint	Species	Duration	Value	Reference
LC ₅₀	Pimephales promelas (fathead minnow)	96 hours	1.8 mg/L	[2]

Hazard Assessment

Skin Corrosion/Irritation

2,4-Dichlorobenzaldehyde is classified as causing severe skin burns and eye damage.[[1](#)][[2](#)]

[[3](#)] Skin corrosion is defined as the production of irreversible damage to the skin, namely, visible necrosis through the epidermis and into the dermis.[[1](#)]

Serious Eye Damage/Eye Irritation

The substance is classified as causing serious eye damage.[[1](#)][[2](#)]

Respiratory or Skin Sensitization

Available data indicates that **2,4-Dichlorobenzaldehyde** is not classified as a respiratory or skin sensitizer.[[1](#)]

Germ Cell Mutagenicity

2,4-Dichlorobenzaldehyde is not classified as a germ cell mutagen.[[1](#)]

Carcinogenicity

This chemical is not classified as carcinogenic.[[1](#)]

Reproductive Toxicity

2,4-Dichlorobenzaldehyde is not classified as a reproductive toxicant.[[1](#)]

Experimental Protocols

The following sections describe the general methodologies for key toxicological studies, based on OECD guidelines.

Acute Oral Toxicity (OECD 420: Fixed Dose Procedure)

The acute oral toxicity is typically determined using the Fixed Dose Procedure. This method involves the administration of the test substance at a series of fixed dose levels. The objective is to identify a dose that produces clear signs of toxicity without causing mortality.

- Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

- Procedure: The animals are fasted prior to dosing. The test substance is administered in a single dose by gavage. A sighting study is performed with a single animal to determine the appropriate starting dose. Subsequently, a main study is conducted with a small group of animals at the selected dose level.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

Skin Corrosion/Irritation (OECD 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

- Test Animals: Albino rabbits are typically used.
- Procedure: A single dose of the test substance (0.5 g for solids) is applied to a small area of shaved skin and covered with a semi-occlusive dressing for a 4-hour exposure period.
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

Serious Eye Damage/Eye Irritation (OECD 405: Acute Eye Irritation/Corrosion)

This study assesses the potential of a substance to cause eye irritation or damage.

- Test Animals: Albino rabbits are the preferred species.
- Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
- Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva. The severity of lesions is scored to determine the level of irritation.

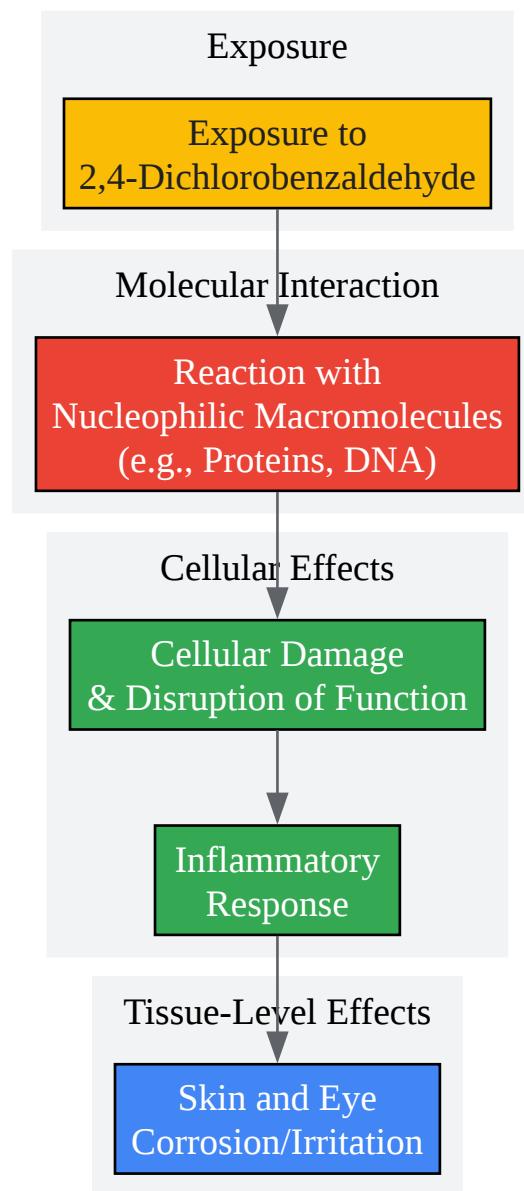
Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

- **Test Animals:** Mice are used for this assay.
- **Procedure:** The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days. On the fifth day, the animals are injected with a radiolabeled substance that is incorporated into the DNA of proliferating lymphocytes.
- **Endpoint:** The draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. A substance is generally considered a sensitizer if the SI is 3 or greater.

Mutagenicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

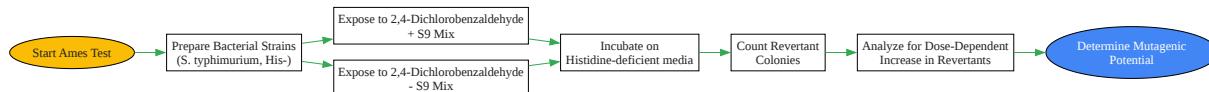

- **Test System:** Histidine-requiring strains of *Salmonella typhimurium* bacteria are used.
- **Procedure:** The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix), which simulates mammalian metabolism.
- **Endpoint:** The number of revertant colonies (bacteria that have mutated back to a state where they can produce their own histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

Mechanisms of Toxicity and Signaling Pathways

The corrosive nature of **2,4-Dichlorobenzaldehyde** is likely due to the high reactivity of the aldehyde functional group. Aldehydes are electrophilic and can react with nucleophilic groups in biological macromolecules such as proteins and DNA. This can lead to cellular damage and

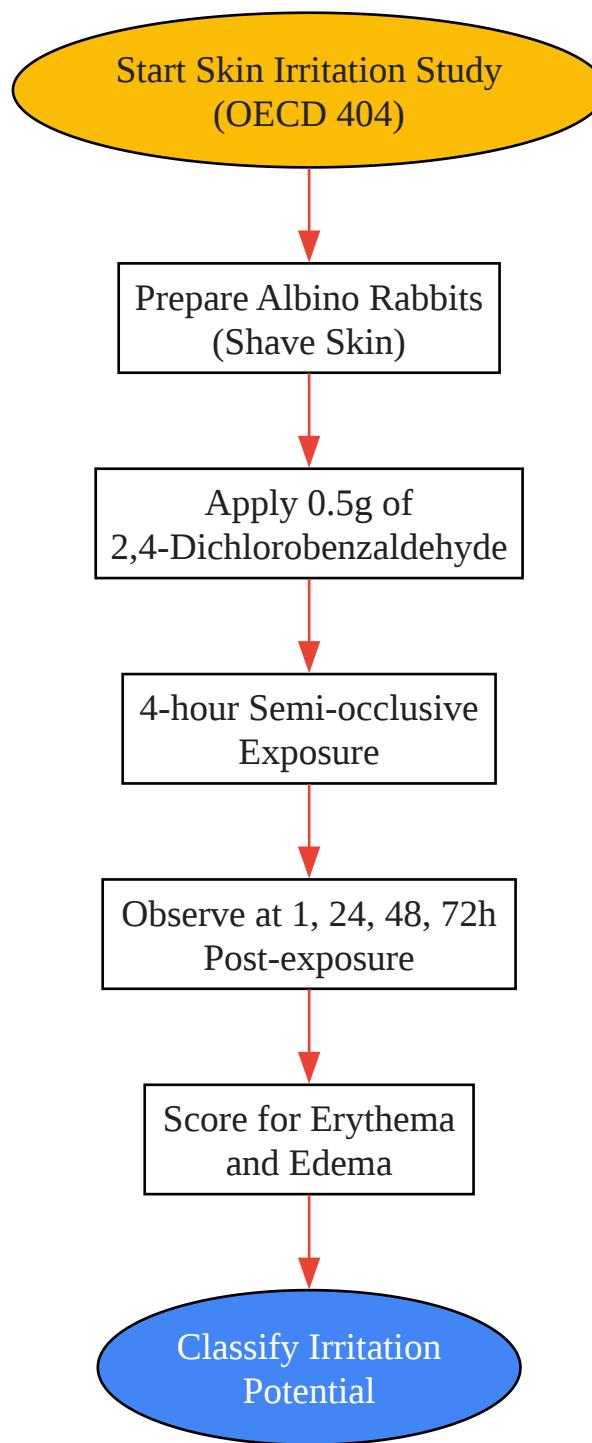
trigger inflammatory responses. The presence of chlorine atoms on the benzene ring can further enhance the electrophilicity of the aldehyde group.

While specific signaling pathways for **2,4-Dichlorobenzaldehyde** have not been extensively elucidated in publicly available literature, the general mechanism of aldehyde-induced skin and tissue damage involves the disruption of cellular structures and functions.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **2,4-Dichlorobenzaldehyde**-induced tissue damage.


Experimental Workflows

The following diagrams illustrate the typical workflows for key toxicological assessments.

[Click to download full resolution via product page](#)

Caption: General workflow for the Ames Test.

[Click to download full resolution via product page](#)

Caption: Workflow for an in vivo skin irritation study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemos.de [chemos.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Toxicological Guide to 2,4-Dichlorobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042875#toxicological-data-for-2-4-dichlorobenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com